molecular formula C18H15ClFN3O B2959996 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone CAS No. 2034513-87-4

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone

Cat. No.: B2959996
CAS No.: 2034513-87-4
M. Wt: 343.79
InChI Key: XBFAHIVKWOTZEX-UHFFFAOYSA-N
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Description

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone features a pyrrolidine ring substituted at the 3-position with a benzoimidazole moiety and a methanone group linked to a 2-chloro-5-fluorophenyl aromatic ring. The electron-withdrawing chloro and fluoro substituents on the phenyl ring may influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-chloro-5-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c19-15-6-5-12(20)9-14(15)18(24)22-8-7-13(10-22)23-11-21-16-3-1-2-4-17(16)23/h1-6,9,11,13H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFAHIVKWOTZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-fluorophenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest diverse biological activities, particularly in the fields of anticancer and antimicrobial therapies. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Overview

The compound consists of:

  • A benzo[d]imidazole moiety, known for its role in various biological processes.
  • A pyrrolidine ring, which enhances the compound's interaction with biological targets.
  • A substituted phenyl group (2-chloro-5-fluorophenyl), which may contribute to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of benzo[d]imidazole exhibit anticancer properties by inhibiting tumor growth through various mechanisms:

  • Inhibition of Kinases : The benzimidazole group is associated with kinase inhibition, which is crucial in cancer signaling pathways. This suggests that the compound may modulate pathways involved in cell proliferation and survival.
  • Microtubule Disruption : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

The presence of halogen substituents (chlorine and fluorine) on the phenyl ring suggests potential antimicrobial activity :

  • Bacterial Inhibition : Initial studies indicate that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial properties .
  • Fungal Activity : While specific data on this compound is limited, similar structures have shown antifungal activity, indicating a broader spectrum of antimicrobial effects .

In Vitro Studies

In vitro testing has shown that derivatives of similar structural frameworks can effectively inhibit the growth of pathogenic bacteria. For instance, compounds with similar benzimidazole and pyrrolidine structures reported MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Preclinical Trials

Preclinical studies involving related compounds have demonstrated promising results in tumor models. For example, a study on imidazole derivatives indicated significant tumor growth inhibition in xenograft models, supporting further investigation into their therapeutic potential .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modifications to the pyrrolidine or phenyl groups can significantly alter the potency and selectivity against specific biological targets.
  • Computational modeling tools like PASS can predict potential therapeutic effects based on structural modifications.

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerKinase inhibition
Microtubule disruption
AntimicrobialBacterial growth inhibition
Potential antifungal properties

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Benzimidazole and Aryl Groups

Key analogs include compounds from the pyrazolidinone and methanone families, which share the benzoimidazole core but differ in substituents and heterocyclic attachments:

2.1.1 Antimicrobial Activity: Pyrazolidinone Derivatives
  • Compound 4g (4-(1H-benzo[d]imidazol-1-yl)-5-(4-chlorophenyl)pyrazolidin-3-one) exhibits significant antimicrobial activity against Staphylococcus aureus and Candida albicans due to the 4-chlorophenyl group, which enhances lipophilicity and membrane penetration .
  • Comparison with Target Compound: The target’s 2-chloro-5-fluorophenyl group introduces steric and electronic differences. The additional 5-fluoro group could further increase electronegativity, altering solubility and bioavailability .
2.1.2 Corrosion Inhibition: Methanone Derivatives
  • P3 (phenyl (2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)methanone) demonstrates corrosion inhibition in acidic environments, attributed to electron-donating methoxy groups that stabilize interactions with steel surfaces .
  • Comparison with Target Compound: The target’s electron-withdrawing chloro and fluoro groups contrast with P3’s methoxy substituents.
2.2 Heterocyclic Core Variations
  • Pyrrolidine vs. Pyrazolidinone: The target’s pyrrolidine core is a flexible, saturated amine ring, while pyrazolidinone derivatives (e.g., 4g) contain a rigid lactam ring. Pyrrolidine’s basicity and conformational flexibility may improve membrane permeability compared to pyrazolidinone’s hydrogen-bonding capacity .
2.3 Physicochemical Properties

A comparative analysis of molecular weights and substituent effects is summarized below:

Compound Core Structure Aryl Substituents Key Activity Molecular Weight (g/mol)
Target Compound Pyrrolidine-Benzimidazole 2-chloro-5-fluorophenyl Not reported ~400 (estimated)
4g (Ref: ) Pyrazolidinone-Benzimidazole 4-chlorophenyl Antimicrobial ~350 (estimated)
P3 (Ref: ) Benzimidazole-Methanone 3,4,5-trimethoxyphenyl Corrosion inhibition ~450 (estimated)

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